SKF 86002 dihydrochloride
CAS No.:
Cat. No.: VC0004439
Molecular Formula: C16H14Cl2FN3S
Molecular Weight: 370.3 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C16H14Cl2FN3S |
---|---|
Molecular Weight | 370.3 g/mol |
IUPAC Name | 6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;dihydrochloride |
Standard InChI | InChI=1S/C16H12FN3S.2ClH/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14;;/h1-8H,9-10H2;2*1H |
Standard InChI Key | GQQCNUNCYVXBTF-UHFFFAOYSA-N |
SMILES | C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl.Cl |
Canonical SMILES | C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl.Cl |
Chemical and Pharmacological Properties
SKF 86002 dihydrochloride has the chemical name 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride and a molecular weight of 370.27 g/mol . Its structure includes a fluorine-substituted phenyl group and a pyridine ring, contributing to its specificity for p38 MAPK isoforms. The compound is soluble in aqueous solutions (up to 50 mM) and is typically stored at -20°C to maintain stability .
Table 1: Key Pharmacological Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₄Cl₂FN₃S | |
CAS Number | 116339-68-5 | |
IC₅₀ (p38 MAPK) | 0.1–1 μM | |
IC₅₀ (COX) | 100 μM | |
IC₅₀ (5-LOX) | 10 μM | |
Solubility | 18.51 mg/mL in H₂O |
Mechanism of Action
SKF 86002 dihydrochloride primarily inhibits p38α/β MAPK, a kinase family central to inflammation and stress responses. By binding to the ATP pocket of p38, it suppresses the phosphorylation of downstream targets such as MAPKAPK2, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β . In human monocytes, it inhibits lipopolysaccharide (LPS)-induced TNF-α and IL-1 production with an IC₅₀ of 1 μM . Additionally, the compound demonstrates dual activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are involved in arachidonic acid metabolism . This dual inhibition reduces prostaglandin and leukotriene synthesis, amplifying its anti-inflammatory effects .
In Vitro and In Vivo Efficacy
Cellular Studies
In rat basophilic leukemia (RBL-1) cells, SKF 86002 dihydrochloride inhibits prostanoid production (IC₅₀ = 70 μM) and 5-hydroxyeicosatetraenoic acid (5-HETE) generation (IC₅₀ = 10 μM) . It also blocks superoxide anion production and chemotaxis in neutrophils, highlighting its role in modulating immune cell activity . Notably, in differentiated HL-60 cells, it prevents apoptosis induced by UV irradiation, suggesting p38 MAPK’s role in stress response pathways .
Animal Models
In a rat model of adjuvant-induced arthritis, oral administration of SKF 86002 dihydrochloride (10–90 mg/kg daily) significantly reduced hindleg swelling and inflammatory markers over 22 days . This aligns with its anti-arthritic activity observed in preclinical studies.
Applications in Neurodegenerative Disease Research
Recent studies have explored SKF 86002 dihydrochloride’s potential in dementia with Lewy bodies (DLB) and Parkinson’s disease (PD). In transgenic mice overexpressing human α-synuclein, the compound reduced neuroinflammation, synaptic degeneration, and motor deficits by inhibiting p38α MAPK . It also promoted the redistribution of p38γ MAPK to synapses, enhancing neuronal resilience . In induced pluripotent stem cell (iPSC)-derived neurons from PD patients, SKF 86002 dihydrochloride mitigated α-synuclein toxicity, but only when microglia were pre-treated, underscoring its indirect neuroprotective effects via glial modulation .
Comparative Analysis of Research Findings
Table 2: SKF 86002 Dihydrochloride in Disease Models
Limitations and Future Directions
While SKF 86002 dihydrochloride has proven invaluable in research, its withdrawal from commercial markets limits accessibility . Furthermore, its dual inhibition of COX/LOX pathways may complicate mechanistic studies targeting p38 MAPK specifically. Future work should explore isoform-selective p38 inhibitors and evaluate SKF 86002’s efficacy in combination therapies for neurodegenerative diseases.
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